molecular formula C14H7ClO2 B7737198 1-Chloroanthraquinone CAS No. 26264-07-3

1-Chloroanthraquinone

Cat. No. B7737198
CAS RN: 26264-07-3
M. Wt: 242.65 g/mol
InChI Key: BOCJQSFSGAZAPQ-UHFFFAOYSA-N
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Description

1-Chloroanthraquinone is an organic compound with the molecular formula C14H7ClO2 . It is used as an intermediate for manufacturing vat dyes .


Molecular Structure Analysis

The molecular structure of 1-Chloroanthraquinone consists of a central ring with keto groups and a chlorine atom . The X-ray crystal structure of 1-chloroanthraquinone has been determined . The optimized molecular structure and harmonic vibrational frequencies were calculated using the Gaussian 09 program .


Chemical Reactions Analysis

In the atmosphere, 1-chloroanthraquinone should exist in both the vapor phase and the particulate phase. In the vapor phase, it will react with hydroxyl radicals with an estimated half-life of about 13 days . The reaction mechanism may involve single electron transfer (SET) .


Physical And Chemical Properties Analysis

1-Chloroanthraquinone is a yellow, highly crystalline solid . It has a molecular weight of 242.66 g/mol . It is poorly soluble in water but soluble in hot organic solvents .

Scientific Research Applications

  • Chemico-physical Characterization for Thin Films : 1-CAQ has been investigated for its properties when deposited as thin films under vacuum. It retains its structural integrity during the deposition process, indicating potential for use in materials science and electronics (Jamali, Nasrallah, & Bernède, 1995).

  • Intermediate in Dye Synthesis : It acts as an intermediate in the synthesis of various dyestuffs, particularly in the Ullmann condensation with aniline, highlighting its role in the textile and dye industry (Lord & Peters, 1971).

  • Solubility in Organic Solvents : The solubility of 1-CAQ in organic solvents has been mathematically correlated using the Abraham solvation parameter model. This information is crucial for its applications in chemistry and materials science (Flanagan et al., 2006).

  • Crystal Structure Analysis : The crystal structure of 1-CAQ has been determined, which is essential for understanding its chemical behavior and potential applications in crystallography and materials science (Meng, Liu, Huang, & Zhang, 1999).

  • Functional Dyes and Colored Fibers : 1-CAQ reacts with certain compounds to form functional dyes, useful in the production of colored nylon fibers. This demonstrates its application in the textile industry (Liu et al., 1997).

  • Reactivity in Organic Synthesis : The compound exhibits unique reactivity patterns in organic synthesis, particularly in the condensation with arylamines. This reactivity is vital for understanding its potential use in organic chemistry and drug synthesis (Lord & Peters, 1968).

  • Complex Salt Formation with Silver : The interaction of 1-CAQ with silver has been studied, showing potential for use in materials chemistry and electronics (Jamali, Bernède, Rabiller, & Mevellec, 1996).

  • Drug Therapy for Thyroid Cancer : Research on derivatives of 1-CAQ, such as 1-amino-5-chloroanthraquinone, suggests potential applications in drug therapy, particularly for thyroid cancer (Valarmathi, Premkumar, Meera, & Benial, 2021).

Safety And Hazards

1-Chloroanthraquinone is considered hazardous. It is an eye irritant and poison by intravenous route . When heated to decomposition, it emits very toxic fumes of Cl and NOx .

properties

IUPAC Name

1-chloroanthracene-9,10-dione
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InChI

InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
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InChI Key

BOCJQSFSGAZAPQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl
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Molecular Formula

C14H7ClO2
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DSSTOX Substance ID

DTXSID7052571
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Molecular Weight

242.65 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow powder; [MSDSonline]
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Boiling Point

Sublimes
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Solubility

INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents
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Vapor Pressure

0.00000087 [mmHg]
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Product Name

1-Chloroanthraquinone

Color/Form

YELLOW NEEDLES FROM TOLUENE OR ALCOHOL

CAS RN

82-44-0, 26264-07-3
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Melting Point

162 °C
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Synthesis routes and methods I

Procedure details

1,200 l of 10% strength sodium chlorate solution are added in the course of 4 hours to 150 kg of anthraquinone-2-sulphonic acid (Na salt), (produced according to Ullmann, Encyclopadie der technischen Chemie (Encyclopaedia of Industrial Chemistry), 4th Edition, Volume 7, page 589; Bios Final Report 1484) with 90 kg of potassium chloride in 2,745 l of water and 255 l of sulphuric acid (96%) at 100° C. in an enamelled 6 m3 kettle, while stirring (30- 40 revolutions per minute) and the mixture is stirred for a further 5 hours at 100° C. The mixture is filtered at 80° C. through a filter press, the material on the filter is washed with hot water until the filtrate gives a neutral reaction and the filter cake is dried, 2-Chloroanthraquinone of the following composition: about 3% of anthraquinone, about 95% of 2-chloroanthraquinone, about 1% of 1-chloroanthraquinone and about 1% of insoluble matter is obtained.
Quantity
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90 kg
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255 L
Type
solvent
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Yield
3%

Synthesis routes and methods II

Procedure details

1,400 g of a 93% pure 1-chloroanthraquinone, produced from anthraquinone-1-sulphonic acid by exchanging the sulpho group by chlorine according to Fischer (Ullmann's Encyklopaedie der technischen Chemie (Ullmann's Encyclopaedia of Industrial Chemistry), 4th Edition, Volume 7, Example 1, page 589 (1973)) and contaminated with 0.5% of anthraquinone, 2.0% of 1,6- and 1,7-dichloroanthraquinone, 2.5% of 1,5- and 1,8-dichloroanthraquinone and 2.0% of other compounds, are employed in the flask of the test installation (according to Example 1). At an absolute pressure at the top of 20 mm Hg and a reflux ratio R/T= 4/1, highly pure 1-chloroanthraquinone (>99% pure) is obtained:
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[Compound]
Name
1,6- and 1,7-dichloroanthraquinone
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[Compound]
Name
1,5- and 1,8-dichloroanthraquinone
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other compounds
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Synthesis routes and methods III

Procedure details

A mixture of 25 parts of 4-chloroanthraquinone-1-carboxylic acid, 180 parts of N-methylpyrrolidone, 4 parts of copper(I) oxide and 3 parts of o-phenanthroline hydrochloride is heated for two hours at 150°C. The mixture is poured onto ice and the precipitate formed is suction filtered. After the filter cake has been dissolved in 100 parts of concentrated sulfuric acid and reprecipitated with 300 parts of water, filtered and dried in vacuo at 80°C there are isolated 19 parts (90.5% of theory) of 1-chloroanthraquinone having a melting point of 156° to 158°C.
[Compound]
Name
25
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[Compound]
Name
o-phenanthroline hydrochloride
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Yield
90.5%

Synthesis routes and methods IV

Procedure details

A mixture of 20 parts of 4-chloroanthraquinone-1-carboxylic acid, 200 parts of dimethylformamide and 3 parts of copper (I) oxide is heated for four hours at 150°C. The end product is precipitated by pouring the mixture into 400 parts of water and filtered. 14 parts (83.4% of theory) of 1-chloroanthraquinone is obtained having a melting point of 154° to 157°C.
[Compound]
Name
20
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Yield
83.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloroanthraquinone
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
545
Citations
Y You, T Gao, F Qiu, Y Wang, X Chen… - Journal of Chemical & …, 2013 - ACS Publications
… 3-chlorobenzoic acid and 1-chloroanthraquinone in solvents. … the solubility of 1-chloroanthraquinone in different solvents … -3-chlorobenzoic acid and 1-chloroanthraquinone in various …
Number of citations: 16 pubs.acs.org
Q Meng, Z Liu, D Huang, C Zhang - Journal of Chemical Crystallography, 1999 - Springer
The X-ray crystal structure of 1-chloroanthraquinone is determined. The compound C 14 H 7 O 2 Cl, is monoclinic in P2 1 (#4) with a = 7.763(1), b = 3.973(2), c = 16.947(1) Å,β = 95.13(1…
Number of citations: 10 link.springer.com
K Hamanoue, T Nakayama, Y Kajiwara… - The Journal of …, 1987 - pubs.aip.org
… phosphorescence spectrum of 1-chloroanthraquinone consists of two components with different lifetimes. They have interpreted this result as follows: In 1-chloroanthraquinone, one of …
Number of citations: 54 pubs.aip.org
KB Flanagan, KR Hoover, O Garza… - … and Chemistry of …, 2006 - Taylor & Francis
… volume of the hypothetical subcooled liquid 1-chloroanthraquinone. Any errors resulting from our estimation of the 1-chloroanthraquinone's hyphothetical subcooled liquid molar volume…
Number of citations: 52 www.tandfonline.com
K Hamanoue, T Nakayama, S Asada… - The Journal of Physical …, 1992 - ACS Publications
We have measured the electron-transfer rate of betaine-30 and terf-butylbetaine in varioussolvents, both polar and nonpolar. We find the electron-transfer rate depends on solvation …
Number of citations: 18 pubs.acs.org
MC Rath, H Pal, T Mukherjee - Radiation Physics and Chemistry, 1996 - Elsevier
… In the present paper we report the radiation chemical behaviour of 1-chloroanthraquinone (1CAQ), 1,5-dichloroanthraquinone (15DCAQ), and 1,8-dichloroanthraquinone (18DCAQ) …
Number of citations: 18 www.sciencedirect.com
T Valarmathi, R Premkumar… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… In the present work, the 1-chloroanthraquinone compound was investigated using experimental FT-IR, FT-Raman, and UV-Vis spectroscopic techniques and compared with DFT studies …
Number of citations: 1 www.tandfonline.com
EH Ruediger, ML Kaldas, SS Gandhi… - The Journal of …, 1980 - ACS Publications
… We had earlier noted that 1-chloroanthraquinone gave primarily 1- and 2-aminoanthraquinones on treatment with potassamide in ammonia; incidentally, 1-chlorofluorenone gave …
Number of citations: 25 pubs.acs.org
K Hamanoue, T Nakayama, K Ibuki… - Journal of the Chemical …, 1991 - pubs.rsc.org
Upon picosecond and nanosecond laser photolysis of the title compounds (XAQ) at room temperature in ethanol and toluene containing triethylamine (TEA), the lowest excited triplet …
Number of citations: 18 pubs.rsc.org
M Jamali, TB Nasrallah, JC Bernède - Materials chemistry and physics, 1995 - Elsevier
1-Chloroanthraquinone (1-CAQ) thin films deposited under vacuum were investigated by IR absorption, nuclear magnetic resonance, X-ray diffraction and electron spectroscopy for …
Number of citations: 3 www.sciencedirect.com

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